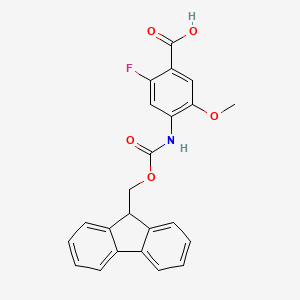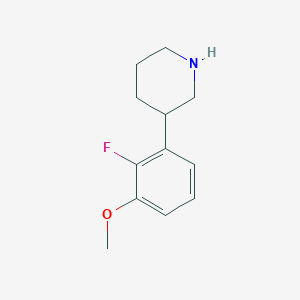![molecular formula C13H23N5O3 B13583414 prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)
prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azide group, a carbamate group, and an allyl group, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azide Group: The azide group can be introduced through the reaction of a primary amine with sodium azide under suitable conditions.
Carbamate Formation: The carbamate group is formed by reacting an isocyanate with an alcohol or amine.
Allylation: The allyl group is introduced through a nucleophilic substitution reaction involving an allyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the azide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Allyl halides, sodium azide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may yield amines or alcohols.
科学研究应用
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, while the carbamate group can form stable linkages with various substrates. The allyl group provides additional reactivity, allowing for further functionalization.
相似化合物的比较
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: Similar structure but lacks the azide group.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Contains a propynyl group instead of an allyl group.
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: Contains a nitrophenyl group and a propynyl group.
Uniqueness
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate is unique due to the presence of the azide group, which allows for specific bioconjugation reactions, and the combination of carbamate and allyl groups, providing versatile reactivity for various applications.
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
属性
分子式 |
C13H23N5O3 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC 名称 |
prop-2-enyl N-[(2S)-1-(3-azidopropylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H23N5O3/c1-4-8-21-13(20)17-11(9-10(2)3)12(19)15-6-5-7-16-18-14/h4,10-11H,1,5-9H2,2-3H3,(H,15,19)(H,17,20)/t11-/m0/s1 |
InChI 键 |
OBSHDJQLVOAVLY-NSHDSACASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCCCN=[N+]=[N-])NC(=O)OCC=C |
规范 SMILES |
CC(C)CC(C(=O)NCCCN=[N+]=[N-])NC(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


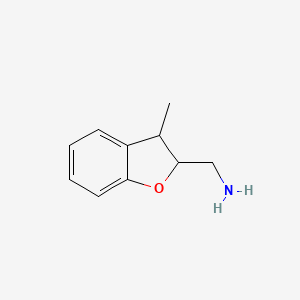
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
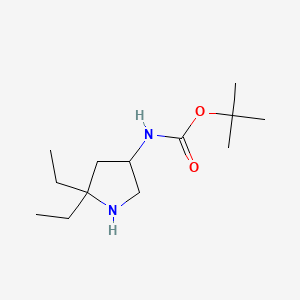

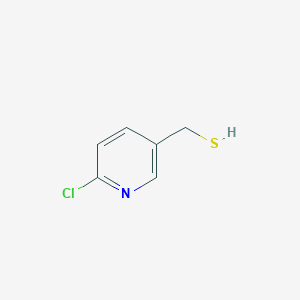
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
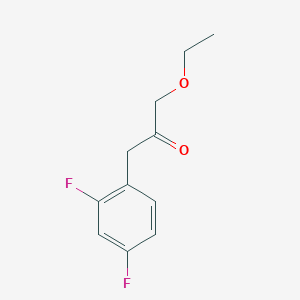

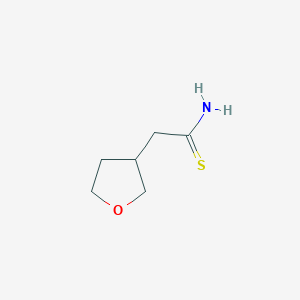
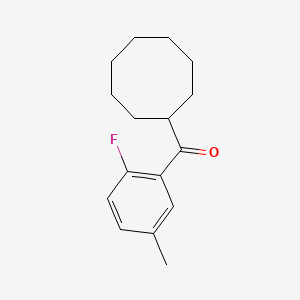
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
